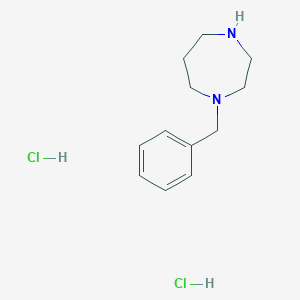

1-Benzyl-1,4-diazepane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

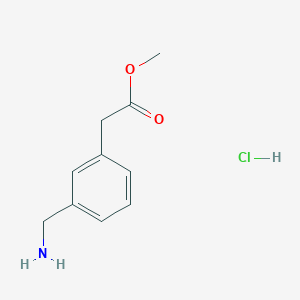

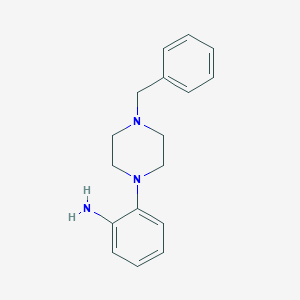

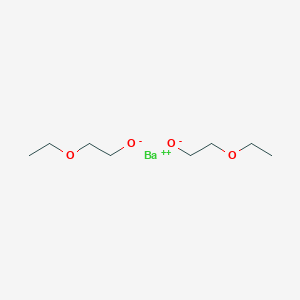

1-Benzyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Benzodiazepines, which include 1-Benzyl-1,4-diazepane dihydrochloride, are commonly found in biologically active compounds and pharmaceutical agents . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-diazepane dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Significance

1,4-Diazepines, including compounds like 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds recognized for a wide spectrum of biological activities. They hold significant value in medicinal chemistry due to their diverse pharmacological properties. Researchers have been engaged in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades, reflecting their importance. These compounds exhibit a range of biological activities, such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activities underscores their potential utility in pharmaceutical applications. 1,4-Diazepine derivatives with pronounced biological activities are promising candidates for further exploration and development in drug discovery and development (Rashid et al., 2019).

Environmental Impact and Transformation

The environmental occurrence and fate of benzodiazepine derivatives, closely related to 1-Benzyl-1,4-diazepane dihydrochloride, have been a subject of interest. These compounds are prescribed in large quantities worldwide, potentially acting as emerging environmental contaminants. Research has focused on their presence in wastewater, surface water, and their removal during water treatment processes. Studies reveal the recalcitrant nature of benzodiazepine derivatives, highlighting the need for effective removal techniques, such as biological treatment combined with photochemical treatment and adsorption to activated carbon, to mitigate their environmental impact. This research area is critical for understanding and managing the environmental risks associated with the widespread use of benzodiazepines (Kosjek et al., 2012).

Synthesis from O-Phenylenediamines

O-Phenylenediamines serve as precursors for the synthesis of a variety of heterocyclic compounds, including benzodiazepines. The condensation of o-phenylenediamines with different electrophilic reagents facilitates the synthesis of benzodiazepines, highlighting the versatility and utility of o-phenylenediamines in heterocyclic chemistry. This approach offers a strategic pathway for generating benzodiazepine derivatives, contributing to the expansion of available compounds for further biological and pharmaceutical evaluation. The synthesis of benzodiazepines from o-phenylenediamines exemplifies the synthetic flexibility and potential for producing biologically active compounds within this chemical class (Ibrahim, 2011).

Zukünftige Richtungen

Benzodiazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Eigenschaften

IUPAC Name |

1-benzyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUOEIJRTXLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590449 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4-diazepane dihydrochloride | |

CAS RN |

199672-26-9 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)